3-(2-Iodophenyl)butanoic acid
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Overview
Description
3-(2-Iodophenyl)butanoic acid is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.102 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a butanoic acid chain. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 3-(2-Iodophenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product through an acidic work-up
Chemical Reactions Analysis
3-(2-Iodophenyl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Iodophenyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)butanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can undergo nucleophilic attacks . These reactions enable the compound to form various intermediates and products, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
3-(2-Iodophenyl)butanoic acid can be compared with other similar compounds such as:
3-(4-Iodophenyl)butanoic acid: Similar structure but with the iodine atom at the para position.
3-(4-Bromophenyl)butanoic acid: Contains a bromine atom instead of iodine.
3-(4-Methoxyphenyl)butanoic acid: Features a methoxy group instead of a halogen.
The uniqueness of this compound lies in the position of the iodine atom and its specific reactivity, which can influence the outcome of chemical reactions and its applications in research.
Properties
CAS No. |
33994-45-5 |
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Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
BGYLABALGVZIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1I |
Origin of Product |
United States |
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